15-Hydroxy-dehydroabietic-acid

Description

Contextualization within the Abietane (B96969) Diterpenoid Family

15-Hydroxy-dehydroabietic-acid is classified as an abietane diterpenoid. ontosight.ai Abietanes are a large and diverse group of organic compounds characterized by a specific three-ring carbon skeleton. wikipedia.org These compounds are biosynthesized from four isoprene (B109036) units, resulting in a 20-carbon structure. wikipedia.org The abietane family is a significant subset of diterpenes, which are a major class of natural products. nih.govjmb.or.kr

The basic abietane structure can be modified in numerous ways, leading to a wide array of derivatives. These modifications often involve the addition of various functional groups, such as hydroxyl (-OH) groups, carboxyl groups (-COOH), and double bonds, at different positions on the carbon skeleton. rsc.org this compound is an example of such a derivative, featuring a hydroxyl group at the 15th carbon position of the dehydroabietic acid framework. nih.gov Dehydroabietic acid itself is an aromatic abietane, meaning it contains a benzene (B151609) ring within its structure. rsc.org

The structural diversity within the abietane family is vast, with over 300 different abietanes with varied structures discovered between 2015 and 2024 alone. nih.gov This diversity contributes to the wide range of biological activities observed for these compounds. nih.govrsc.org

Historical Perspectives on Diterpenoid Research

The study of diterpenoids has a rich history dating back to the 19th century with the discovery of abietic acid from colophony (rosin), a solid form of resin obtained from pines and other conifers. jmb.or.kr Early research focused on the isolation and structural elucidation of these compounds from natural sources.

A significant milestone in diterpenoid research was the identification of gibberellins, a class of diterpenoid plant hormones, in the early 20th century. nih.gov This discovery highlighted the crucial roles that diterpenoids play in plant biology. nih.gov

The mid-20th century saw advancements in analytical techniques, such as spectroscopy and X-ray crystallography, which greatly facilitated the determination of the complex three-dimensional structures of diterpenoids. The total synthesis of dehydroabietic acid was first achieved in 1956, starting from 2-isopropylnaphthalene. nih.gov

In more recent decades, research has expanded to investigate the pharmacological potential of diterpenoids. researchgate.net The discovery of the potent anticancer agent paclitaxel (B517696) (Taxol), a complex diterpenoid, in the 1970s spurred significant interest in screening other diterpenoids for medicinal properties. jmb.or.kr The development of modern synthetic methods has also enabled the creation of numerous diterpenoid derivatives for structure-activity relationship studies. nih.govuv.es

Significance of Abietane Diterpenoids in Biological Systems

Abietane diterpenoids exhibit a broad spectrum of biological activities, making them a focal point of research for potential therapeutic applications. rsc.orgrsc.org These compounds are known to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties, among others. nih.govrsc.org

In nature, abietane diterpenoids often serve as a defense mechanism for plants against herbivores and pathogens. wikipedia.org For example, the resin of coniferous trees, which is rich in abietane diterpenoids, helps to protect the plant from insect and microbial attack. wikipedia.org

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H28O3 | nih.gov |

| Molar Mass | 316.4 g/mol | nih.gov |

| IUPAC Name | (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | nih.gov |

| CAS Number | 54113-95-0 | nih.gov |

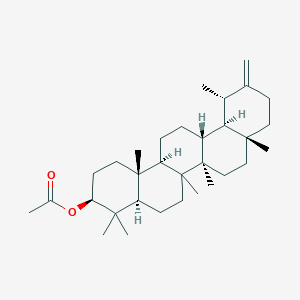

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H52O2 |

|---|---|

Molecular Weight |

468.8 g/mol |

IUPAC Name |

[(3S,4aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32?/m1/s1 |

InChI Key |

SFEUTIOWNUGQMZ-VDJWUHLSSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CCC4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)OC(=O)C)C |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways

Endogenous Biosynthesis of Dehydroabietic Acid Precursors

The journey to 15-hydroxy-dehydroabietic acid begins with the construction of the dehydroabietic acid skeleton, a process rooted in the broader pathway of diterpenoid biosynthesis.

The genetic and enzymatic machinery for producing dehydroabietic acid has been notably studied in the medicinal plant Tripterygium wilfordii. nih.govnih.gov Research integrating genomic, transcriptomic, and metabolomic data has identified a key cytochrome P450 enzyme, CYP728B70, as crucial for the biosynthesis of dehydroabietic acid. nih.govnih.goviastate.edu This enzyme catalyzes the oxidation of the C-18 methyl group on a diterpene precursor, miltiradiene, to form the characteristic carboxylic acid moiety of dehydroabietic acid. nih.govresearchgate.netresearchgate.net The characterization of CYP728B70 provides a foundational understanding of the genetic basis for producing important diterpenoid intermediates. nih.govresearchgate.net

The assembly of diterpenoid resin acids, such as dehydroabietic acid, relies heavily on the action of oxidative enzymes. researchgate.netnih.gov Following the initial cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), into a diterpene olefin skeleton, a series of oxidative modifications occur. researchgate.netasm.org These modifications are predominantly carried out by cytochrome P450-dependent oxygenases (CYPs). researchgate.netnih.gov In the biosynthesis of abietane (B96969) resin acids, these enzymes perform sequential oxidations, for instance, converting a methyl group into a carboxyl group through intermediate alcohol and aldehyde stages. smolecule.com This functionalization by CYPs is a critical factor in creating the vast structural diversity seen in terpenoids. nih.gov

Enzymatic Hydroxylation and Oxidation Leading to 15-Hydroxy-dehydroabietic-acid

The final step in the plant-based synthesis of 15-hydroxy-dehydroabietic acid is a specific hydroxylation event targeting the dehydroabietic acid molecule.

A novel cytochrome P450 enzyme, identified as CYP81AM1 from Tripterygium wilfordii, has been shown to specifically catalyze the C-15 hydroxylation of dehydroabietic acid to form 15-hydroxy-dehydroabietic acid. researchgate.netnih.gov This discovery was significant as it was the first report of a CYP81 family enzyme being involved in the hydroxylation of an abietane diterpenoid in plants. researchgate.netnih.gov Both in vitro enzymatic reactions and in vivo yeast feeding assays confirmed the function of CYP81AM1. researchgate.netnih.gov Further investigation through molecular docking and site-directed mutagenesis suggested that the carboxyl group of dehydroabietic acid plays an important role in the enzyme's catalytic activity. nih.gov

Cytochrome P450 enzymes (P450s) are central to the modification and functionalization of terpenoid skeletons. nih.gov They are responsible for introducing a wide range of functional groups, such as hydroxyls, which dramatically increases the chemical diversity and biological activities of these compounds. researchgate.netnih.gov The hydroxylation of dehydroabietic acid at the C-15 position by CYP81AM1 is a clear example of the specificity that P450s can achieve. nih.govresearchgate.net This enzymatic step is a key post-modification in the biosynthesis of bioactive terpenoids, transforming a relatively stable precursor into a more functionalized molecule. researchgate.netnih.gov The ability of P450s to catalyze such reactions is fundamental to the natural production of complex plant-derived chemicals. smolecule.com

Microbial Biotransformation and Biodegradation of Dehydroabietic Acid and Analogs

Dehydroabietic acid is not only synthesized by plants but is also a substrate for a wide array of microorganisms, which modify its structure through various enzymatic processes. mdpi.commicrobiosociety.ruresearchgate.net This biotransformation is a key process in the natural degradation of resin acids. microbiosociety.ru

Fungi and bacteria have demonstrated the ability to hydroxylate and oxidize the dehydroabietic acid skeleton at various positions. For instance, the fungi Trametes versicolor and Phlebiopsis gigantea are known to rapidly degrade dehydroabietic acid, producing a range of hydroxylated metabolites. nih.gov Products identified from these fungal cultures include compounds hydroxylated at the C-1, C-7, C-15, and C-16 positions. mdpi.comnih.gov Notably, Trametes versicolor was found to produce 1β,15-dihydroxy-dehydroabietic acid. nih.gov

A study involving several filamentous fungi found that Cunninghamella elegans could transform dehydroabietic acid into three hydroxylated metabolites, one of which was identified as 15-hydroxy dehydroabietic acid. researchgate.net

Certain bacteria are also proficient in degrading dehydroabietic acid. Pseudomonas abietaniphila utilizes a cytochrome P450 enzyme, encoded by the ditQ gene, which is essential for efficient growth on dehydroabietic acid and is believed to be involved in its conversion to 7-hydroxy-dehydroabietic acid. asm.orgasm.orgresearchgate.net Strains of Rhodococcus have also been identified that can achieve high levels of dehydroabietic acid biodegradation. microbiosociety.ru

The table below summarizes the findings from various microbial biotransformation studies on dehydroabietic acid.

| Microorganism | Type | Key Transformation Products | Reference |

|---|---|---|---|

| Trametes versicolor | Fungus | 1β,16-dihydroxy-DHA, 7β,16-dihydroxy-DHA, 1β,15-dihydroxy-DHA | nih.gov |

| Phlebiopsis gigantea | Fungus | 1β-hydroxy-DHA, 1β,7α-dihydroxy-DHA, 1β,16-dihydroxy-DHA | nih.gov |

| Cunninghamella elegans | Fungus | 1β-hydroxydehydroabietic acid, 15-hydroxy dehydroabietic acid, 16-hydroxy dehydroabietic acid | researchgate.net |

| Mortierella isabellina | Fungus | 2α-hydroxydehydroabietic acid | mdpi.comnih.gov |

| Pseudomonas abietaniphila BKME-9 | Bacteria | Putative role in converting DHA to 7-hydroxy-DHA | asm.orgresearchgate.net |

| Rhodococcus rhodochrous IEGM 107 | Bacteria | High (>98%) biodegradation of DHA | microbiosociety.ru |

| Moraxella sp. HR6 | Bacteria | Oxidation at C-3 and C-7, leading to 3,7-dioxodehydroabietin | mdpi.comnih.gov |

Bacterial Biotransformations (e.g., Streptomyces strains, Rhodococcus erythropolis, Pseudomonas abietaniphila)

Bacteria employ diverse catabolic pathways to degrade resin acids. These pathways often involve initial oxidative attacks on the tricyclic diterpenoid structure.

Streptomyces strains: Certain Streptomyces species are known to perform oxidative modifications on related diterpenoids. For instance, the cytochrome P450 enzyme CYP105A1 from Streptomyces griseolus is capable of hydroxylating dehydroabietic acid at the C-15 position. nih.gov

Rhodococcus erythropolis : The strain Rhodococcus erythropolis IEGM 267 has been shown to partially degrade DHA, producing a metabolite identified as 5α-hydroxy-abieta-8,11,13-triene-18-oat. nih.govpreprints.org In contrast, Rhodococcus rhodochrous IEGM 107 demonstrated the ability to completely degrade DHA. nih.gov

Pseudomonas abietaniphila : The bacterium Pseudomonas abietaniphila BKME-9 can utilize DHA as its sole source of carbon. mdpi.com Its metabolic pathway begins with the oxidation of DHA at the C-7 position to form 7-oxodehydroabietic acid, which serves as a key intermediate for subsequent degradation steps. mdpi.comresearchgate.net

| Bacterium | Metabolite/Product | Reference |

|---|---|---|

| Streptomyces griseolus (enzyme) | 15-hydroxydehydroabietic acid | nih.gov |

| Rhodococcus erythropolis | 5α-hydroxy-abieta-8,11,13-triene-18-oat | nih.govpreprints.org |

| Pseudomonas abietaniphila | 7-oxodehydroabietic acid | mdpi.comresearchgate.net |

The genetic basis for DHA degradation in Pseudomonas abietaniphila BKME-9 is encoded within the dit gene cluster. mdpi.com This cluster, spanning a 16.7-kb DNA fragment, contains the genes responsible for the enzymatic breakdown of abietane diterpenoids. mdpi.com

A crucial component of this pathway is the DitA aromatic-ring-hydroxylating dioxygenase, a novel three-component enzyme. researchgate.net The genes ditA1, ditA2, and ditA3 encode the alpha subunit, beta subunit, and ferredoxin component of this dioxygenase, respectively. mdpi.comresearchgate.net The DitA enzyme does not act on DHA directly but rather on its intermediate, 7-oxodehydroabietic acid. It catalyzes the dihydroxylation of the aromatic ring at positions C-11 and C-12. researchgate.net

The catabolic pathway of DHA in P. abietaniphila BKME-9 is a convergent pathway where other abietane resin acids, like abietic and palustric acids, are also channeled. mdpi.com The key steps and intermediates are:

Initial Oxidation : DHA is first oxidized at the C-7 position to yield 7-oxodehydroabietic acid . mdpi.comresearchgate.net

Ring Dihydroxylation : The DitA dioxygenase hydroxylates 7-oxodehydroabietic acid to form 7-oxo-11,12-dihydroxy-8,13-abietadien acid . mdpi.comresearchgate.net This step prepares the aromatic ring for cleavage.

Ring Cleavage : Following dihydroxylation, the aromatic ring is opened by an extradiol ring-cleavage dioxygenase, DitC, which is also encoded by the dit gene cluster. mdpi.com This leads to further degradation of the molecule.

Mammalian Metabolism of Dehydroabietic Acid (e.g., in rat liver homogenate)

While detailed studies on the metabolism of dehydroabietic acid in rat liver homogenates are not extensively documented in publicly available literature, research on mammalian models provides insight into its biotransformation. A study conducted on rabbits identified several metabolites of DHA from urine, indicating that the compound undergoes significant oxidative metabolism in mammals. mdpi.com

The primary metabolic reactions observed were hydroxylations at various positions on the abietane skeleton and oxidation of the isopropyl group. mdpi.com Seven novel metabolites were isolated and structurally identified, demonstrating that mammals possess enzymatic systems capable of modifying the DHA structure extensively. mdpi.com

| Metabolite Chemical Name |

|---|

| (15S)-8,11,13-abietatrien-16,18-dioic acid |

| 2α-hydroxy-8,11,13,15-abietatetraen-18-oic acid |

| (15R)-15,16-dihydroxy-8,11,13-abietatrien-18-oic acid |

| 2β,15-dihydroxy-8,11,13-abietatrien-18-oic acid |

| (15S)-2β,16-dihydroxy-8,11,13-abietatrien-18-oic acid |

| 2α,15-dihydroxy-8,11,13-abietatrien-18-oic acid |

| (15S)-2α,16-dihydroxy-8,11,13-abietatrien-18-oic acid |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Dehydroabietic acid (DHA) |

| 1β-hydroxydehydroabietic acid |

| 16-hydroxydehydroabietic acid |

| 1β,15-dihydroxy-dehydroabietic acid |

| 5α-hydroxy-abieta-8,11,13-triene-18-oat |

| 7-oxodehydroabietic acid |

| 7-oxo-11,12-dihydroxy-8,13-abietadien acid |

| Abietic acid |

| Palustric acid |

| (15S)-8,11,13-abietatrien-16,18-dioic acid |

| 2α-hydroxy-8,11,13,15-abietatetraen-18-oic acid |

| (15R)-15,16-dihydroxy-8,11,13-abietatrien-18-oic acid |

| 2β,15-dihydroxy-8,11,13-abietatrien-18-oic acid |

| (15S)-2β,16-dihydroxy-8,11,13-abietatrien-18-oic acid |

| 2α,15-dihydroxy-8,11,13-abietatrien-18-oic acid |

| (15S)-2α,16-dihydroxy-8,11,13-abietatrien-18-oic acid |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 15-Hydroxy-dehydroabietic-acid and Related Structures

While 15-hydroxy-dehydroabietic acid is primarily accessed via semisynthesis from natural products, the total synthesis of the core dehydroabietic acid skeleton has been a subject of academic interest for decades. These synthetic routes establish fundamental methodologies for constructing the complex tricyclic framework from simple starting materials.

One of the earliest total syntheses of racemic dehydroabietic acid was reported by Stork and Schulenberg. mdpi.com Subsequent strategies have often employed biomimetic approaches, such as polyene cyclization, followed by functional group introductions and modifications to achieve the final structure. researchgate.net For instance, one approach may begin with a substituted naphthalene (B1677914) derivative, gradually building the A and B rings through a series of cyclization and annulation reactions. Another strategy involves the enantioselective cyclization of a carefully constructed acyclic precursor to form the key tricyclic intermediate, which is then converted to dehydroabietic acid. nih.govresearchgate.net These total synthesis campaigns, while not the primary route for producing 15-hydroxy-dehydroabietic acid, are crucial for validating structural assignments and developing new synthetic methods applicable to the broader class of abietane (B96969) diterpenoids. nih.gov

Semisynthesis of this compound from Precursors (e.g., Abietic Acid)

The most common and practical route to 15-hydroxy-dehydroabietic acid involves the semisynthesis from readily available natural diterpenoids, particularly abietic acid and dehydroabietic acid, which are major components of pine rosin (B192284). nih.govacs.org

The conversion from abietic acid typically involves a two-step process:

Aromatization: Abietic acid, which contains two double bonds in its B and C rings, is first aromatized to form dehydroabietic acid. This is commonly achieved through a disproportionation reaction, often using a palladium on carbon (Pd/C) catalyst at elevated temperatures. nih.govuv.es

Hydroxylation: The resulting dehydroabietic acid is then hydroxylated at the C-15 position. This benzylic position is activated by the aromatic ring, but direct chemical oxidation can be challenging and may lead to side products. One reported method involves oxidation using reagents like tert-butyl hydroperoxide (t-BuOOH). researchgate.net More specific and efficient hydroxylation at C-15 has been achieved using biocatalytic methods. For example, the cytochrome P450 enzyme CYP81AM1, isolated from Tripterygium wilfordii, has been shown to specifically catalyze the C-15 hydroxylation of dehydroabietic acid to produce 15-hydroxy-dehydroabietic acid. researchgate.net

Synthesis of Structurally Modified Derivatives of Dehydroabietic Acid

The dehydroabietic acid scaffold allows for extensive structural modification at several key positions, including the C-18 carboxyl group and the tricyclic ring system. These modifications are undertaken to create libraries of new compounds for various applications.

The carboxylic acid at the C-18 position is a prime site for chemical derivatization, enabling the synthesis of a wide array of functional groups.

Esters: Esterification is a straightforward modification. Methyl dehydroabietate is commonly prepared by reacting dehydroabietic acid with reagents like methyl sulphate in the presence of a base. uv.es

Amides: Amides are synthesized by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a desired primary or secondary amine. researchgate.net A variety of N-substituted amides, including those with aromatic and aliphatic groups, have been prepared to explore their biological activities. tandfonline.comchemfaces.com

Alcohols: The C-18 carboxyl group can be reduced to a primary alcohol, dehydroabietinol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as dry tetrahydrofuran (B95107) (THF), often resulting in high yields. uv.esnih.gov

Aldehydes: The primary alcohol, dehydroabietinol, can be subsequently oxidized to form the corresponding aldehyde, dehydroabietinal. This oxidation can be performed using mild oxidizing agents like Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid. uv.es

| Derivative Type | Compound Name | Key Reagents | Reference |

|---|---|---|---|

| Ester | Methyl dehydroabietate | Methyl sulphate, LiOH | uv.es |

| Alcohol | Dehydroabietinol | Lithium aluminum hydride (LiAlH₄) | uv.esnih.gov |

| Aldehyde | Dehydroabietinal | Dess-Martin periodinane | uv.es |

| Amide | N-(m-nitrophenyl)dehydroabietamide | Thionyl chloride, m-nitroaniline | chemfaces.com |

| Amide | 2-methyl cyclohexyl dehydroabietamide | Thionyl chloride, 2-methyl cyclohexyl amine | researchgate.net |

While dehydroabietic acid already possesses an aromatic C-ring, the term "Ring System Modifications" in this context refers to the further functionalization of the tricyclic core. A common and significant modification is the oxidation of the B-ring at the C-7 position, which is a benzylic position activated by the aromatic C-ring.

This oxidation can be achieved using various oxidizing agents, most notably chromium trioxide (CrO₃). researchgate.net The reaction typically converts the methylene (B1212753) group at C-7 into a ketone (7-oxo-dehydroabietic acid or its methyl ester). This introduction of a carbonyl group not only alters the electronic and steric properties of the molecule but also provides a new reactive handle for further derivatization, such as the synthesis of oximes and hydrazones. mdpi.comresearchgate.net Modifications at other positions on the aromatic C-ring, such as the introduction of triazole moieties at the C-14 position, have also been explored to expand the chemical diversity of dehydroabietic acid derivatives. mdpi.com

Fusing or attaching heterocyclic rings to the dehydroabietic acid skeleton is a powerful strategy for creating structurally novel and complex derivatives.

Quinoxaline (B1680401) moieties, known for their presence in various bioactive compounds, have been successfully incorporated into the dehydroabietic acid framework. nih.gov The synthesis typically begins with a precursor that has vicinal dicarbonyls, which can then be condensed with an aromatic diamine.

A common synthetic route involves first modifying dehydroabietic acid to introduce a dicarbonyl functionality. For example, a key intermediate can be prepared by reacting a dehydroabietic acid derivative with 1,4-dibromo-2,3-butanedione (B1217914) in acetic acid. mdpi.com This intermediate, possessing the necessary reactive sites, is then condensed with various substituted amines or heterocyclic compounds to generate a library of quinoxaline derivatives. mdpi.com This modular approach allows for the systematic variation of substituents on the quinoxaline ring system, facilitating the exploration of structure-activity relationships. nih.gov

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1 | Synthesis of Dicarbonyl Intermediate | Dehydroabietic acid, 1,4-dibromo-2,3-butanedione, Acetic Acid | mdpi.com |

| 2 | Condensation and Cyclization | Intermediate from Step 1, Substituted Amine/Heterocycle, K₂CO₃, KI | mdpi.comnih.gov |

Introduction of Heterocyclic Moieties

1,2,3-Triazole and Oxazolidinone Hybrids

The synthesis of novel dehydroabietic acid derivatives incorporating both 1,2,3-triazole and oxazolidinone moieties has been reported as a strategy to develop compounds with enhanced antiproliferative activity. In one study, a series of these hybrid compounds were synthesized and evaluated for their effects on various human malignant tumor cell lines. uv.esnih.gov

The general synthetic approach involves a multi-step process starting from dehydroabietic acid. The carboxyl group of dehydroabietic acid is first protected, typically as a methyl ester. This is followed by the introduction of a propargyl group to create a terminal alkyne functionality. Concurrently, a series of N-aryl-oxazolidinones are prepared and subsequently converted to their corresponding azide (B81097) derivatives. The key step in forming the hybrid molecule is a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which links the dehydroabietic acid backbone to the oxazolidinone moiety via a 1,2,3-triazole linker. uv.esrsc.org

A range of derivatives can be synthesized by varying the substituents on the aryl ring of the oxazolidinone. This allows for the investigation of structure-activity relationships, exploring how different electronic and steric properties of the substituents influence the biological activity of the final hybrid compounds. uv.es

| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |

| 4c | 3-methylphenyl | 41.9 | 124.9–126.9 |

| 4h | 2-fluorophenyl | 34.3 | 119.8–121.0 |

| 4p | Not Specified in Snippet | Not Specified | Not Specified |

Data extracted from a study on dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids. uv.es

Chalcone (B49325) Hybrids

Chalcones, characterized by an α,β-unsaturated ketone system, are a class of compounds known for their broad spectrum of biological activities. The hybridization of the dehydroabietic acid scaffold with chalcone moieties has been explored as a promising strategy for developing new therapeutic agents. researchgate.netmedchemexpress.com

The synthesis of dehydroabietic acid-chalcone hybrids typically involves a Claisen-Schmidt condensation reaction. researchgate.net In this approach, dehydroabietic acid is first modified to introduce either an acetyl or a formyl group at a suitable position on the aromatic ring, creating the necessary ketone or aldehyde functionality for the condensation reaction. These key intermediates are then reacted with a variety of substituted aryl aldehydes or aryl methyl ketones in the presence of a base, such as barium hydroxide (B78521) octahydrate, to yield the desired chalcone hybrids. researchgate.netmedchemexpress.com

This synthetic strategy allows for the creation of two main series of hybrid compounds: one where the dehydroabietic acid aromatic ring acts as ring "A" of the chalcone, and another where it functions as ring "B". This versatility in design enables extensive structure-activity relationship (SAR) studies to identify the most potent derivatives. researchgate.net

Benzimidazole (B57391) Derivatives

Benzimidazole is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds. The incorporation of a benzimidazole moiety into the dehydroabietic acid framework has been investigated to create novel derivatives with potential therapeutic applications, particularly as anticancer agents. researchgate.netchemfaces.com

The synthesis of these derivatives generally begins with the chemical modification of dehydroabietic acid. A common strategy involves the introduction of nitro groups onto the aromatic ring, followed by bromination. The nitro groups are then reduced to form a diamino-dehydroabietic acid intermediate. This key intermediate can then undergo a condensation reaction with various substituted aryl aldehydes to construct the benzimidazole ring system. This method allows for the generation of a library of 2-aryl-benzimidazole derivatives of dehydroabietic acid, enabling the exploration of how different substituents on the aryl ring influence their biological properties. researchgate.netchemfaces.com

Thiadiazole-Thiazolidinone Derivatives

In the search for new natural product-based therapeutic agents, researchers have designed and synthesized novel dehydroabietic acid derivatives that incorporate a 1,3,4-thiadiazole-thiazolidinone moiety. lookchem.com This molecular hybridization aims to combine the biological activities of both the diterpenoid scaffold and the heterocyclic system.

The synthetic pathway to these complex molecules involves several steps. Typically, the carboxylic acid of dehydroabietic acid is the starting point for a series of transformations that lead to the formation of a thiosemicarbazide (B42300) derivative. This intermediate is then cyclized to form the 1,3,4-thiadiazole (B1197879) ring. Further reaction with a reagent such as thioglycolic acid leads to the formation of the thiazolidinone ring, which is attached to the thiadiazole moiety. By using various substituted reagents in the final cyclization step, a range of derivatives can be produced for biological evaluation. lookchem.com

Piperazine (B1678402) Derivatives

Other Functional Group Additions (e.g., Hydroxylations, Carbonyls, Nitrate (B79036) Conjugates)

Beyond the synthesis of complex heterocyclic hybrids, the modification of the dehydroabietic acid scaffold through the addition of smaller functional groups is another important derivatization strategy. These modifications can significantly influence the physicochemical properties and biological activity of the parent compound.

Hydroxylations: The introduction of hydroxyl groups at various positions on the dehydroabietic acid skeleton can be achieved through both chemical and microbial transformation methods. For example, microbial hydroxylation using fungal species such as Fusarium oxysporum has been shown to produce hydroxylated derivatives. nih.gov Chemical methods for hydroxylation can also be employed, often involving oxidation reactions at specific carbon atoms. nih.gov

Carbonyls: The introduction of carbonyl groups, typically ketones, is another common functional group addition. Benzylic oxidation of the dehydroabietic acid aromatic ring is a frequently used method to install a ketone at the C-7 position. This transformation can be achieved using various oxidizing agents.

Nitrate Conjugates: Dehydroabietic acid-nitrate conjugates have been synthesized as potential antitumor agents. nih.gov The synthesis of these compounds generally involves the esterification of a hydroxylated dehydroabietic acid derivative with a nitrate-containing reagent. The rationale behind this strategy is to combine the cytotoxic potential of the dehydroabietic acid scaffold with the nitric oxide (NO) releasing properties of the nitrate group, as NO has been shown to play a role in cancer cell apoptosis. nih.gov

Biological Activities and Mechanistic Investigations Pre Clinical Focus

Anti-Inflammatory Properties

15-Hydroxy-dehydroabietic acid and its parent compound, dehydroabietic acid (DHA), have been the subject of pre-clinical research to investigate their potential anti-inflammatory effects. These studies have explored the compound's ability to modulate key inflammatory mediators and cellular signaling pathways.

Dehydroabietic acid (DHA) and its derivatives have demonstrated the capacity to suppress the secretion of several key pro-inflammatory cytokines from immune cells. mdpi.comsemanticscholar.org In studies involving lipopolysaccharide (LPS)-activated dendritic cells, derivatives of DHA showed a significant ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-12p70 (IL-12p70). mdpi.comsemanticscholar.org The introduction of an aromatic C ring in the abietane (B96969) skeleton, characteristic of dehydroabietanes, appears to enhance this inhibitory activity compared to other related compounds. mdpi.comsemanticscholar.org

Certain DHA derivatives were found to be particularly potent, suppressing not only TNF-α, IL-1β, and IL-12p70, but also IL-6 and the IL-12p40 subunit. mdpi.comsemanticscholar.org Other research has corroborated the inhibitory effect of DHA on TNF-α production in various cell types, including macrophages. mdpi.commdpi.comnih.gov This body of evidence points to the potential of these compounds to mitigate inflammatory responses by directly targeting the output of crucial signaling molecules that drive inflammation. nih.gov

Research has shown that dehydroabietic acid (DHA) can influence cellular signaling pathways that are dysregulated during inflammatory conditions. nih.govnih.gov One key area of investigation has been its effect on pathways stimulated by the pro-inflammatory cytokine TNF-α. In human adult dermal fibroblasts, TNF-α has been shown to induce the activation of the pro-apoptotic transcription factor Forkhead Box O1 (FOXO1) and inhibit the Transforming Growth Factor-beta 1 (TGF-β1)/Smad3 signaling pathway, which is vital for cell migration and differentiation. nih.govnih.gov

Studies have demonstrated that DHA can reverse these TNF-α-induced effects. nih.govnih.gov Specifically, DHA treatment was found to inhibit the TNF-α-induced activation of FOXO1. nih.govnih.gov Simultaneously, DHA restored the function of the TGF-β1/Smad3 pathway, which had been suppressed by TNF-α. nih.govnih.gov By deactivating FOXO1 and improving TGF-β1/Smad3 signaling, DHA demonstrated a capacity to modulate key intracellular cascades involved in inflammatory and tissue-repair processes. nih.govnih.gov

Dehydroabietic acid (DHA) derivatives have been shown to interfere with the activation of dendritic cells (DCs), which are pivotal in initiating and regulating immune responses. mdpi.comsemanticscholar.org The maturation and activation of DCs, often triggered by stimuli like lipopolysaccharide (LPS), involves the upregulation of co-stimulatory molecules on their surface, a critical step for activating T cells. nih.govnih.gov

Pre-clinical studies have revealed that certain semisynthetic DHA derivatives can dose-dependently inhibit the LPS-stimulated expression of the co-stimulatory molecules CD40 and CD86 on dendritic cells. mdpi.comsemanticscholar.org This interference with the maturation process is a key indicator of immunomodulatory potential. mdpi.com In addition to suppressing surface molecule expression, these compounds also curbed the production of pro-inflammatory cytokines by the activated DCs, as detailed in section 5.1.1. mdpi.comsemanticscholar.org This demonstrates that DHA derivatives can target the DC activation process, suggesting a potential to modulate the initiation of inflammatory immune responses. mdpi.com

Antimicrobial Activities

Dehydroabietic acid has been evaluated for its efficacy against a range of pathogenic microorganisms, including various bacteria and fungi. mdpi.commdpi.comnih.gov

Dehydroabietic acid (DHA) and its derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. caringsunshine.com In vitro studies have established its inhibitory effects against clinically relevant pathogens such as Staphylococcus aureus and Bacillus subtilis. mdpi.comcaringsunshine.com Some derivatives of DHA have shown excellent potency, with Minimum Inhibitory Concentration (MIC) values as low as 2 to 4 µg/mL against these bacteria. mdpi.com

The compound's efficacy extends to antibiotic-resistant strains, with activity reported against methicillin-resistant S. aureus (MRSA). mdpi.com Furthermore, DHA has been shown to inhibit biofilm formation by S. aureus, a key virulence factor that contributes to persistent infections. nih.govresearchgate.net While its activity is pronounced against Gram-positive organisms, its efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa and Serratia marcescens has been reported to be limited in some studies. researchgate.net

| Bacterial Strain | Reported Activity (MIC in µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 2 - 15.63 | mdpi.comsemanticscholar.org |

| Staphylococcus epidermidis | 7.81 | semanticscholar.org |

| Bacillus subtilis | 4 | mdpi.com |

| Mycobacterium smegmatis | 7.81 | semanticscholar.org |

| Methicillin-resistant S. aureus (MRSA) | 3.9 - 32 | mdpi.com |

Dehydroabietic acid (DHA) and its derivatives have also been investigated for their antifungal properties against a variety of fungal species, including plant pathogens and opportunistic human pathogens. mdpi.comnih.gov Studies have shown that DHA can inhibit the mycelial growth of several fungi in a concentration-dependent manner. nih.gov

The compound has demonstrated significant inhibitory effects against the plant pathogen Alternaria alternata. nih.gov Other fungi susceptible to DHA include Botrytis cinerea, Valsa mali, and Pestalotiopsis neglecta. nih.gov Furthermore, specific derivatives of dehydroabietic acid have shown growth inhibitory effects on the yeasts Candida albicans and Cryptococcus neoformans. mdpi.com This broad spectrum of activity suggests that the dehydroabietic acid scaffold is a promising starting point for the development of new antifungal agents.

| Fungal Strain | Inhibition Rate at 800 mg/L | Reference |

|---|---|---|

| Alternaria alternata | 80.33% | nih.gov |

| Botrytis cinerea | 75.67% | nih.gov |

| Valsa mali | 75.33% | nih.gov |

| Pestalotiopsis neglecta | 63.76% | nih.gov |

| Fusarium oxysporum | 57.94% | nih.gov |

Antiprotozoal Efficacy (e.g., Trypanosoma cruzi, Leishmania species)

Derivatives of the parent compound, dehydroabietic acid, have demonstrated significant antiprotozoal activity against parasites responsible for major tropical diseases. medchemexpress.comskku.edu Studies have shown these compounds to be effective against Leishmania donovani, the causative agent of visceral leishmaniasis, and Trypanosoma cruzi, which causes Chagas disease. medchemexpress.comdntb.gov.ua

Several tested derivatives were capable of eliminating parasites located inside host cells. medchemexpress.comnih.gov Specifically, against intracellular L. donovani, these compounds exhibited IC₅₀ values between 2.3 and 9 μM. medchemexpress.comnih.gov Their efficacy was even more pronounced against the amastigote forms of T. cruzi residing in L6 cells, with IC₅₀ values ranging from 1.4 to 5.8 μM. medchemexpress.comnih.gov One derivative, featuring a 3-pyridyl-D-alanine side chain, was found to be 1.5 times more potent against T. cruzi amastigotes than the standard reference drug, benznidazole. medchemexpress.comnih.gov The antiprotozoal activity of dehydroabietic acid and its synthetic derivatives has also been evaluated against promastigotes of Leishmania braziliensis and Leishmania infantum. skku.edunih.gov

Antiprotozoal Activity of Dehydroabietic Acid Derivatives

| Parasite | Form | IC₅₀ Range (μM) | Reference |

|---|---|---|---|

| Leishmania donovani | Intracellular Amastigote | 2.3 - 9 | medchemexpress.comnih.gov |

| Trypanosoma cruzi | Intracellular Amastigote | 1.4 - 5.8 | medchemexpress.comnih.gov |

Pro-oxidant Effects and ROS Production

The antileishmanial mechanism of dehydroabietic acid involves a pro-oxidant effect. google.com Research on Leishmania amazonensis has shown that the compound induces the production of reactive oxygen species (ROS) in the promastigote form of the parasite. google.com The generation of ROS is a key factor in causing cellular damage and can lead to parasite death. nih.gov This mechanism suggests that the compound disrupts the parasite's redox balance, leading to oxidative stress that the parasite cannot overcome. google.comnih.gov

Nrf2/Ferritin Expression Modulation

In addition to inducing ROS, dehydroabietic acid modulates the parasite's antioxidant response pathways. google.com Specifically, in the intracellular amastigote forms of Leishmania amazonensis, the compound has been observed to downregulate the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2) and ferritin. google.com Nrf2 is a critical transcription factor that regulates genes involved in antioxidant defense and iron metabolism. frontiersin.org Ferritin is an iron storage protein. frontiersin.org By downregulating this pathway, dehydroabietic acid likely impairs the parasite's ability to manage oxidative stress and control its intracellular iron levels, contributing to its demise. google.comfrontiersin.org

Anti-Proliferative and Antitumor Effects

Dehydroabietic acid and its derivatives have been the subject of extensive research for their anti-proliferative and antitumor activities. These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest and the activation of apoptotic pathways in cancer cells.

Cell Cycle Arrest Mechanisms (e.g., G0/G1 phase, G1 phase, S phase)

A primary mechanism for the anti-proliferative effects of dehydroabietic acid (DAA) and its derivatives is the induction of cell cycle arrest, primarily at the G1 or G0/G1 phase. uv.esmdpi.com

G1 Phase Arrest: In studies involving gastric cancer cells (AGS and YCC-2), DAA was found to induce G1 cell cycle arrest. mdpi.com Similarly, certain dehydroabietic acid derivatives containing thiourea and bisphosphonate moieties were shown to arrest the cell cycle of SK-OV-3 ovarian cancer cells in the G1 phase. uv.es Dehydroabietic oximes have also been demonstrated to halt the growth of pancreatic cancer cells in the G1 phase. nih.gov This arrest is achieved by up-regulating the expression of the p27 protein, a cyclin-dependent kinase inhibitor, and down-regulating cyclin D1, which is crucial for the progression from the G1 to the S phase. uv.esnih.gov

G0/G1 Phase Arrest: Other derivatives, such as those featuring a quinoxaline (B1680401) structure, caused SMMC-7721 human hepatoma cells to arrest in the G0/G1 phase of the cell cycle in a dose-dependent manner. uv.es

Cell Cycle Arrest Induced by Dehydroabietic Acid & Derivatives

| Compound Type | Cancer Cell Line | Cell Cycle Phase Arrested | Key Molecular Targets | Reference |

|---|---|---|---|---|

| Dehydroabietic acid (DAA) | AGS, YCC-2 (Gastric) | G1 | Not specified | mdpi.com |

| Dehydroabietic oximes | Aspc-1, PanAsc 2159 (Pancreatic) | G1 | ↑ p27, ↓ Cyclin D1 | nih.gov |

| Thiourea/bisphosphonate derivatives | SK-OV-3 (Ovarian) | G1 | Not specified | uv.es |

| Quinoxaline derivatives | SMMC-7721 (Hepatoma) | G0/G1 | Not specified | uv.es |

Apoptosis Induction Pathways (e.g., Caspase-3, PARP, mitochondrial membrane potential, ROS generation)

The antitumor activity of dehydroabietic acid is strongly linked to its ability to induce apoptosis through mitochondria-mediated pathways. mdpi.com This process involves a cascade of molecular events that lead to programmed cell death.

Key events in DAA-induced apoptosis include:

Mitochondrial Involvement: DAA treatment leads to a disruption of the mitochondrial membrane potential. mdpi.comresearchgate.net This loss of potential is a critical event in the intrinsic apoptotic pathway. nih.govnih.gov

Caspase Activation: The compound induces the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade. mdpi.com

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. mdpi.com PARP cleavage is a hallmark of apoptosis.

Bcl-2 Family Modulation: DAA alters the balance of pro- and anti-apoptotic proteins, specifically upregulating the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. mdpi.com

ROS Generation: The apoptotic process induced by related compounds has been linked to the generation of reactive oxygen species (ROS), which can further damage mitochondria and propagate the apoptotic signal. researchgate.net

Angiogenesis Inhibition (e.g., Downregulation of VEGF, p-Akt, p-ERK signaling)

A specific derivative, 7α,15-dihydroxydehydroabietic acid, isolated from Pinus koraiensis, has been identified as a potent inhibitor of angiogenesis. nih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound significantly inhibits the promotion of angiogenesis in human umbilical vein endothelial cells (HUVECs). skku.edunih.gov

The antiangiogenic effect is achieved through the modulation of key signaling pathways:

VEGF Downregulation: The compound was found to downregulate Vascular Endothelial Growth Factor (VEGF), a primary signaling protein that stimulates angiogenesis. nih.gov

Inhibition of Akt and ERK Phosphorylation: 7α,15-dihydroxydehydroabietic acid inhibits the phosphorylation of both Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinases). skku.edunih.gov The PI3K/Akt and ERK signaling pathways are critical downstream effectors of VEGF receptor activation and play a central role in promoting endothelial cell proliferation, migration, and survival. nih.gov

These findings indicate that 7α,15-dihydroxydehydroabietic acid acts as an antiangiogenic agent by targeting the VEGF, p-Akt, and p-ERK signaling pathways, suggesting its potential as an adjuvant therapy in cancer treatment. nih.gov

Inhibition of Specific Signaling Pathways (e.g., PI3K/AKT/mTOR)

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers mdpi.commdpi.com. While direct studies on 15-Hydroxy-dehydroabietic-acid are limited, research on related abietane diterpenoids indicates a potential for this class of compounds to modulate this pathway.

For instance, studies on derivatives of the parent compound, dehydroabietic acid, have demonstrated the ability to inhibit the PI3K/AKT/mTOR signaling pathway in cancer cells, with molecular docking studies suggesting the compounds may act as ATP competitors mdpi.com. Furthermore, two other abietane diterpenoids, 18-hydroxyferruginol and 18-oxoferruginol, isolated from Torreya nucifera, were found to disrupt influenza virus replication by specifically blocking the PI3K-Akt signaling pathway nih.govnih.gov. These findings suggest that the abietane skeleton, characteristic of this compound, is a viable scaffold for the development of PI3K/AKT/mTOR pathway inhibitors. Activation of Src kinases has been shown to mediate PI3K/protein kinase B (AKT)/IκBα/NF-κB signaling, and dehydroabietic acid has been found to suppress this activity mdpi.com.

In vitro Efficacy against Diverse Cancer Cell Lines

While specific cytotoxic data for this compound against a broad panel of cancer cell lines is not extensively documented in the reviewed literature, the parent compound, dehydroabietic acid (DHA), and its various derivatives have demonstrated significant in vitro efficacy. This suggests that the abietane scaffold is a promising backbone for anticancer agents. Derivatives have shown activity against numerous human cancer cell lines, including HeLa (cervical cancer), Jurkat (T-cell leukemia), HepG2 (liver cancer), MCF-7 (breast cancer), SMMC-7721 (liver cancer), MGC-803 (gastric cancer), and NCI-H460 (lung cancer) frontiersin.orgnih.govmdpi.com.

For example, various semisynthetic derivatives of DHA have been developed and show potent cytotoxicity. Acyl-thiourea derivatives of DHA exhibited potent activity against HeLa, SK-OV-3, and MGC-803 cell lines, with one compound (9n) showing an IC₅₀ value of 6.58 µM against HeLa cells, which was more potent than the commercial drug 5-FU mdpi.com. Another study on DHA-oxazolidinone hybrids reported a derivative (4j) with IC₅₀ values of 3.82 µM against MGC-803 cells and 8.44 µM against NCI-H460 cells mdpi.com. Furthermore, DHA-pyrimidine hybrids have also been synthesized, with one derivative (3b) showing IC₅₀ values of 10.42 µM and 7.00 µM against HepG2 and MCF-7 cells, respectively nih.gov.

The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of various derivatives of dehydroabietic acid against the specified human cancer cell lines, illustrating the potential of this chemical class.

| Cell Line | Cancer Type | Derivative Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | Acyl-thiourea peptide | 6.58 ± 1.11 | mdpi.com |

| Jurkat | T-cell Leukemia | Dehydroabietylamine | 3.4 | |

| HepG2 | Liver Cancer | Pyrimidine Hybrid | 10.42 ± 1.20 | nih.gov |

| MCF-7 | Breast Cancer | Pyrimidine Hybrid | 7.00 ± 0.96 | nih.gov |

| SMMC-7721 | Liver Cancer | Quinoxaline Derivative | 0.72 - 1.78 | mdpi.com |

| MGC-803 | Gastric Cancer | Oxazolidinone Hybrid | 3.82 ± 0.18 | mdpi.com |

| NCI-H460 | Lung Cancer | Oxazolidinone Hybrid | 8.44 ± 0.36 | mdpi.com |

Note: The data presented is for various derivatives of dehydroabietic acid and not for this compound itself. Specific IC₅₀ values for this compound were not available in the cited literature.

Effects on Epstein-Barr Virus Early Antigen (EBV-EA) Activation

The Epstein-Barr virus (EBV) is a human herpesvirus linked to several types of cancer. The activation of the EBV lytic cycle, which begins with the expression of early antigens (EA), is a target for cancer chemoprevention. Research has shown that abietane diterpenoids can inhibit this process.

A key study on compounds isolated from the cones of Larix kaempferi investigated their inhibitory effects on EBV-EA activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) nih.govresearchgate.net. Among the isolated compounds were several abietane diterpenes, including the novel abieta-8,11,13-triene-7alpha,15,18-triol, which is structurally analogous to this compound. The findings demonstrated that these compounds possess inhibitory activity against EBV-EA activation, suggesting a potential role as antitumor promoters nih.govresearchgate.net. This indicates that this compound may share this inhibitory capability, a characteristic that warrants further investigation for its potential in preventing the progression of EBV-associated malignancies.

Other Noteworthy Biological Activities

Beyond its anticancer potential, this compound and related compounds have been investigated for other biological effects, including enzyme inhibition, antiviral properties, and modulation of wound healing processes.

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes nih.gov. 15-Hydroxydehydroabietic-acid has been reported to exhibit promising alpha-glucosidase inhibitory activity nih.gov. This is supported by broader studies on extracts from pine trees, a natural source of this compound. For example, an extract from pine bark demonstrated a combination of non-competitive and uncompetitive inhibition against yeast alpha-glucosidase nih.gov. Similarly, French maritime pine bark extracts have shown potent alpha-glucosidase inhibitory activity, attributed to the presence of procyanidin oligomers nih.gov. While specific IC₅₀ values for this compound are not yet widely published in peer-reviewed literature, the activity within its chemical class is well-noted. Studies on other abietane diterpenes, such as those from Salvia aurita, have shown strong inhibition with IC₅₀ values as low as 4.2 µg/mL for 7-methoxyrosmanol mdpi.com.

Antiviral Effects

The abietane diterpene chemical structure has been associated with antiviral properties. Dehydroabietic acid and its derivatives are noted for a spectrum of biological activities, including antiviral effects mdpi.com. A study focusing on compounds from Pinus densiflora, a known source of this compound, isolated numerous diterpenoids that exhibited anti-influenza A virus activities nih.gov. One of the active compounds was shown to exert its antiviral effect by inhibiting the expression of viral mRNA. While this study did not single out the activity of this compound, it provides strong evidence that diterpenes from this natural source are effective against the influenza virus. The antiviral potential of natural products is a significant area of research, with compounds often acting on various stages of the viral life cycle, from entry to replication nih.govmdpi.com.

Wound Healing Modulation

The modulation of wound healing is a complex process involving cell migration, proliferation, and tissue remodeling. Research into dehydroabietic acid (DHA), the parent compound of this compound, has shown its potential to improve diabetic wound healing. Specifically, DHA was found to reverse the negative effects of tumor necrosis factor-α (TNF-α) on human adult dermal fibroblasts nih.gov. It achieved this by inhibiting TNF-α-induced apoptosis and enhancing the production of extracellular matrix, myofibroblastic differentiation, and migration of the fibroblasts by improving the TGF-β1/Smad3 signaling pathway nih.gov. These findings suggest that DHA could be beneficial in managing impaired wound healing, a common complication of diabetes. This activity highlights another potential therapeutic application for the broader class of abietane resin acids.

Gastroprotective and Antisecretory Effects

Derivatives of dehydroabietic acid, the parent compound of 15-hydroxy-dehydroabietic acid, have demonstrated notable gastroprotective and antisecretory activities in preclinical animal models. Research into a series of dehydroabietic acid diterpenes has shown significant efficacy in protecting against HCl/EtOH-induced gastric lesions in mice.

In these studies, several derivatives, when administered at a single oral dose, provided a high degree of gastroprotection, comparable to the proton-pump inhibitor lansoprazole. The gastroprotective effect appears to be closely linked to the chemical structure at the C-18 position. Specifically, the presence of an alcohol, aldehyde, carboxylic acid, or methyl ester at this position was associated with the highest activity. Conversely, further esterification at this site led to a strong reduction in protective activity.

Amide derivatives also showed considerable gastroprotective effects. Aromatic amides featuring a nitro or halogen substituent on the N-benzoyl moiety were particularly effective, inhibiting gastric lesions by 75-85%. N-2-aminothiazolyl- and N-benzylamide derivatives were also identified as being very active gastroprotective agents. These findings suggest that the dehydroabietane skeleton is a promising scaffold for the development of gastroprotective agents and that its activity is modulated by the functional groups attached to the core structure.

Anxiolytic Properties

Dehydroabietic acid and its derivatives have been identified as possessing a variety of biological activities, including anxiolytic properties. nih.gov However, specific preclinical studies detailing the mechanistic investigations or the anxiolytic potential of 15-hydroxy-dehydroabietic acid itself are not extensively detailed in the current body of scientific literature. The activity of the broader class of dehydroabietic acid derivatives suggests a potential area for future investigation into the neuropharmacological effects of the 15-hydroxy variant. nih.gov

Herbicidal and Insecticidal Activities

The dehydroabietane scaffold is associated with significant activities relevant to agriculture, including herbicidal and insecticidal effects. nih.gov Dehydroabietic acid itself has been shown to act as an antagonist of insect juvenile hormone and exhibits antifeedant activity against certain insect larvae. nih.gov Furthermore, it displays insecticidal effects against Aedes aegypti larvae, with studies showing a 65% lethality rate at a concentration of 10 ppm. nih.gov

Specific derivatives of 15-hydroxy-dehydroabietic acid have demonstrated potent herbicidal properties. Research has identified 15-hydroxy-7-oxodehydroabietate as an allelopathic agent, capable of inhibiting the growth of plants like Lolium multiflorum. These findings suggest that such compounds, naturally occurring in the soil of certain forests, may play a role in preventing the invasion of herbaceous plants by inhibiting their growth. researchgate.net

Antioxidant Activities

The parent compound, dehydroabietic acid, has been investigated for its antioxidant mechanisms. Studies have shown that it can improve conditions like nonalcoholic fatty liver disease by mitigating ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation. The mechanism involves the activation of the Keap1/Nrf2-ARE signaling pathway. Dehydroabietic acid promotes the expression of downstream antioxidant elements such as heme oxygenase-1 (HO-1), glutathione (GSH), and glutathione peroxidase 4 (GPX4). This cascade effectively reduces the accumulation of reactive oxygen species (ROS) and lipid peroxides, thereby protecting cells from oxidative damage. While these findings pertain to dehydroabietic acid, they provide a mechanistic framework for the potential antioxidant activities of its hydroxylated derivatives like 15-hydroxy-dehydroabietic acid.

5α-Reductase Inhibition

The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), and its inhibition is a therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenic alopecia. wikipedia.orgnih.gov Despite the diverse biological activities attributed to the dehydroabietane class of diterpenes, a review of preclinical research indicates a lack of studies specifically investigating the 5α-reductase inhibitory potential of 15-hydroxy-dehydroabietic acid or its closely related derivatives.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Impact of Aromatization on Biological Activity

The structure-activity relationship (SAR) of dehydroabietic acid derivatives is significantly influenced by the aromatic C-ring inherent to their structure. This aromatic ring confers considerable stability to the molecule, making the dehydroabietane skeleton a robust scaffold for chemical modification. nih.gov This stability is a key factor that underpins the wide range of biological activities observed across its derivatives, from gastroprotective to antimicrobial effects. nih.gov

The aromatized core allows for functionalization at various other positions on the tricyclic system, which in turn modulates the specific biological activity. For instance, as seen in gastroprotective studies, the nature of the substituent at the C-18 position is a critical determinant of efficacy. The presence of polar, hydrogen-bonding groups like alcohols and carboxylic acids enhances activity, whereas larger, esterified groups diminish it. This highlights that while the aromatic ring provides a stable and necessary foundation, the specific interactions of peripheral functional groups with biological targets are what define the type and potency of the pharmacological effect. The introduction of a hydroxyl group at the C-15 position, creating 15-hydroxy-dehydroabietic acid, represents one such modification that can influence the compound's polarity and potential for hydrogen bonding, thereby potentially altering its biological activity profile.

Role of Carboxyl Functionality and Hydrophobic Moieties

The biological activity of dehydroabietic acid (DHA) and its derivatives, including 15-hydroxy-dehydroabietic acid, is significantly influenced by the interplay between its key structural features: the C-18 carboxyl group and the rigid, hydrophobic tricyclic core. mdpi.com The molecular skeleton, composed of two alicyclic rings and one aromatic ring, provides a lipophilic nature that facilitates passage through cellular membranes. mdpi.comnih.gov This hydrophobicity is crucial for interacting with various biological targets.

Influence of Specific Functional Group Additions and Substitutions (e.g., at C-7, C-12, C-13, C-14, C-18)

Structure-activity relationship (SAR) studies on the dehydroabietic acid scaffold have revealed that modifications at several key positions can dramatically influence biological outcomes. The strategic addition or substitution of functional groups on the tricyclic core and at the C-18 carboxyl position are pivotal for enhancing potency and selectivity.

C-7 Position: The benzylic C-7 position is a common target for oxidation. The introduction of a carbonyl group (C=O) or a C=N-OH group at this site has been found to improve the anti-tumor activity of dehydroabietic acid derivatives. mdpi.comnih.gov For example, the oxidation of a hydroxyl group at C-7 to a carbonyl functional group can be a key step in modifying activity. mdpi.com

C-12 Position: Modifications on the aromatic C-ring, particularly at C-12, have yielded compounds with enhanced and selective activities. The introduction of sulfonylurea groups with electron-withdrawing substituents on the N-substituted aromatic ring can improve antiproliferative activity. mdpi.com Furthermore, the synthesis of 12-thiazole abietanes has led to the discovery of selective inhibitors of the human metabolic serine hydrolase hABHD16A. nih.gov

C-14 Position: The introduction of a 1,2,3-triazole ring at the C-14 position of dehydroabietic acid has been demonstrated to be an effective strategy for improving antibacterial activity. mdpi.comnih.gov

C-18 Position: As previously mentioned, the C-18 carboxyl group is a crucial site for modification. Its transformation into various amides and esters is a widely explored strategy to generate derivatives with improved biological profiles. mdpi.com

Anticancer Activity: Introducing thiourea and bisphosphonate groups enhances anticancer properties. mdpi.com The presence of a 1,2,3-triazole ring at this position also plays a key role in the anti-cancer effects of certain derivatives. mdpi.com

Antibacterial Activity: The introduction of a 1,3,4-thiadiazole-thiazolidinone moiety into the C-18 carboxyl group can effectively improve antibacterial activity. mdpi.comnih.gov Similarly, C-7 acylhydrazone derivatives have shown increased antibacterial effects. mdpi.com

The following table summarizes the effects of various functional group modifications on the biological activity of dehydroabietic acid derivatives.

| Position of Modification | Functional Group/Modification | Resulting Biological Activity | Reference |

|---|---|---|---|

| C-7 | Introduction of C=N-OH group | Improved anti-tumor activity | mdpi.comnih.gov |

| C-12 | Sulfonylurea derivatives with electron-withdrawing groups | Improved antiproliferative activity | mdpi.com |

| C-14 | Introduction of 1,2,3-triazole ring | Improved antibacterial activity | mdpi.comnih.gov |

| C-18 | Introduction of 1,3,4-thiadiazole-thiazolidinone | Improved antibacterial activity | mdpi.comnih.gov |

| C-18 | Introduction of thiourea and bisphosphonate groups | Beneficial to anticancer activity | mdpi.com |

Selectivity Profiles in Biological Assays

A critical aspect of drug development is the selectivity of a compound for its intended target or cell type, which minimizes off-target effects. Derivatives of dehydroabietic acid have shown promising selectivity in various preclinical studies.

For instance, novel dehydroabietic acid-oxazolidinone hybrids have demonstrated significant antiproliferative activities against several human cancer cell lines while exhibiting very weak cytotoxicity towards normal human liver cells (LO2). mdpi.com One particular compound, 4j, showed IC50 values ranging from 3.82 to 17.76 µM against cancer cells but an IC50 greater than 100 µM for the normal LO2 cell line, indicating a high degree of selectivity between malignant and non-malignant cells. mdpi.com

In another study, quinoxaline derivatives of dehydroabietic acid were synthesized and tested against cancer cell lines. nih.gov Compound 77b displayed potent anticancer effects with IC50 values between 0.72–1.78 μM against MCF-7, SMMC-7721, and HeLa cancer cells, while its toxicity to normal LO2 cells was reduced. nih.gov

Selectivity is not limited to cell types but also extends to specific molecular targets. Dehydroabietic acid derivatives containing a 12-thiazole moiety were designed as selective inhibitors of the human ABHD16A serine hydrolase, a potential target for inflammation-mediated pain. nih.gov One such derivative, compound 71d, had an IC50 value of 3.4 ± 0.2 µM with good selectivity for this enzyme. mdpi.com Furthermore, dehydroabietic acid derivatives containing an amino acid structure have been reported as effective antiprotozoal agents with good selectivity against Leishmania donovani and Trypanosoma cruzi. nih.gov

The table below highlights the selectivity profiles of specific dehydroabietic acid derivatives.

| Derivative Class | Specific Compound | Target Cells/Organism | Activity (IC50) | Normal/Control Cells | Activity (IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|---|---|---|

| Oxazolidinone Hybrid | 4j | MGC-803, CNE-2, SK-OV-3, NCI-H460 | 3.82 - 17.76 µM | LO2 (human normal liver) | > 100 µM | High selectivity for cancer cells over normal cells | mdpi.com |

| Quinoxaline Derivative | 77b | MCF-7, SMMC-7721, HeLa | 0.72 - 1.78 µM | LO2 (human normal liver) | Reduced toxicity | Selective anticancer effect | nih.gov |

| 12-Thiazole Abietane | 71d | hABHD16A (enzyme) | 3.4 ± 0.2 µM | - | - | Good selectivity for the target enzyme | mdpi.com |

| Amino Acid Derivative | Not specified | Leishmania donovani, T. cruzi | Effective | - | - | Good selectivity for protozoa | nih.gov |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of resin acids due to its high resolving power, which allows for the separation of structurally similar compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are extensively employed, often coupled with mass spectrometry (MS) for definitive structural elucidation and sensitive detection.

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like 15-Hydroxy-dehydroabietic-acid. It offers robust separation of various resin acids without the need for chemical derivatization, which is often required for GC analysis.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of dehydroabietic acid and its derivatives. In this method, a non-polar stationary phase, typically a C18 (ODS-3) or C8 column, is used with a polar mobile phase. nih.govscribd.comchemrevlett.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, often with a modifier like acetic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution by controlling the ionization of the carboxylic acid group. nih.govresearchgate.net For instance, a method for determining dehydroabietic acid and abietic acid utilized a DIONEX C18 column with a mobile phase of acetonitrile and water containing 0.1% acetic acid, with detection at 210 and 240 nm. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | ODS-3 or C18 (e.g., 4.6 mm x 250 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile / Water with 0.1% Acetic Acid or 5mM Ammonium Formate | nih.govresearchgate.net |

| Flow Rate | ~1.0 mL/min | researchgate.net |

| Detection | UV (210, 240 nm) or Fluorescence Detector (FLD) | researchgate.netbohrium.com |

| Column Temperature | Ambient (~25°C) | chemrevlett.com |

Coupling HPLC with mass spectrometry provides a powerful tool for the analysis of resin acids. nih.govscribd.com Electrospray ionization (ESI) is a common interface, and it has been shown to be highly effective for the ionization of these compounds, particularly in the negative ion mode which detects the deprotonated molecule [M-H]⁻. nih.govscribd.com

This hyphenated technique, HPLC-ESI-MS, combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the reliable identification and quantification of compounds like dehydroabietic acid and its hydroxylated derivatives even at trace levels (pg/mL). nih.gov For example, a method for analyzing abietic acid and dehydroabietic acid in food samples used in-tube solid-phase microextraction (SPME) coupled with LC-MS. nih.govscribd.com The ESI-MS conditions were optimized in the negative ion mode, monitoring for dehydroabietic acid at a mass-to-charge ratio (m/z) of 299. scribd.com This approach provides significantly greater sensitivity compared to direct injection methods. nih.gov

Gas chromatography is another principal technique for the analysis of diterpenoid acids. Due to their low volatility and polar nature, these compounds typically require derivatization prior to analysis to convert them into more volatile and thermally stable forms. europeanjournalofsciences.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the definitive identification of resin acids in complex mixtures. researchgate.netsci-hub.se After separation on the GC column, compounds are ionized (commonly by electron ionization, EI), and the resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint for identification. europeanjournalofsciences.co.uk GC-MS has been instrumental in characterizing resinous materials from archaeological samples, where it has been used to identify dehydroabietic acid and its oxidation products, such as 7-oxodehydroabietic acid and traces of 15-hydroxy-7-oxodehydroabietic acid. researchgate.netsci-hub.se

| Parameter | Condition | Reference |

|---|---|---|

| Column | Polar (e.g., RTX-2330) or Non-polar (e.g., DB-5) capillary column | europeanjournalofsciences.co.ukpublications.gc.ca |

| Oven Program | Example: 150°C (5 min hold) -> 3°C/min to 250°C (15 min hold) | europeanjournalofsciences.co.uk |

| Injector Temperature | ~300°C | europeanjournalofsciences.co.uk |

| Ionization Mode | Electron Ionization (EI) at 70 eV | europeanjournalofsciences.co.uk |

| MS Scan Range | m/z 40 - 500 | europeanjournalofsciences.co.uk |

To overcome the low volatility of resin acids for GC analysis, derivatization is essential. A common method is methylation to form the corresponding methyl esters. europeanjournalofsciences.co.uk An advanced technique is thermally assisted methylation (also known as pyrolysis-methylation) using reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). scribd.com

This method allows for in-situ derivatization in the heated GC inlet. When a sample is analyzed with TMAH, the carboxylic acid group of this compound is converted to its methyl ester. Research on the oxidized derivative 7-oxo-15-hydroxydehydroabietic acid has shown that derivatization with TMAH can be complex, forming several methylation products with varying degrees of methylation. scribd.com The elucidation of the structures of these products using their mass spectra provides valuable information and confirms the identity of the original oxidized diterpenoids in the sample. scribd.com

Future Research Directions and Applications

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of 15-hydroxy-dehydroabietic acid is a complex enzymatic process that is not yet fully elucidated. The formation of its precursor, dehydroabietic acid, involves the oxidation of abietadiene by cytochrome P450 enzymes from the CYP720B subfamily. smolecule.com These enzymes catalyze a three-step oxidation at the C-18 position. smolecule.com The final, crucial step in the formation of 15-hydroxy-dehydroabietic acid is the hydroxylation at the C-15 position, a reaction also likely mediated by cytochrome P450 enzymes. smolecule.com However, the specific enzymes responsible for this terminal hydroxylation have yet to be fully characterized, representing a significant knowledge gap and a fertile ground for future biosynthetic research. smolecule.com

Further investigation into the cytochrome P450 enzymes involved in abietane (B96969) diterpenoid metabolism is critical. nih.govgoogle.com Identifying and characterizing the specific P450s that catalyze the C-15 hydroxylation will not only provide a complete picture of the biosynthetic pathway but also furnish valuable enzymatic tools for potential biotechnological applications. The discovery of these enzymes could pave the way for their use in biocatalytic processes to produce 15-hydroxy-dehydroabietic acid or novel derivatives.

Design and Synthesis of Novel, Highly Potent Derivatives

The chemical scaffold of dehydroabietic acid has proven to be a versatile template for the synthesis of a wide array of derivatives with diverse biological activities. nih.govmdpi.com Researchers have successfully synthesized numerous novel compounds, including acylhydrazones, chalcones, and hybrids incorporating moieties like 1,2,3-triazole and oxazolidinone, demonstrating the adaptability of the dehydroabietic acid core. nih.govmdpi.comnih.gov These synthetic efforts have yielded derivatives with promising anticancer, antibacterial, and vasodilatory properties. nih.govnih.govresearchgate.net

Future research will focus on the rational design and synthesis of new derivatives with enhanced potency and selectivity. By leveraging structure-activity relationship (SAR) studies, medicinal chemists can systematically modify the dehydroabietic acid backbone to optimize its interaction with biological targets. nih.govresearchgate.net The goal is to develop novel compounds with improved therapeutic indices and novel mechanisms of action, potentially leading to the development of new classes of drugs.

Table 1: Examples of Synthesized Dehydroabietic Acid Derivatives and Their Bioactivities

| Derivative Class | Moiety Introduced | Reported Biological Activity | Reference(s) |

|---|---|---|---|

| Acylhydrazones | Acylhydrazone | Anticancer | nih.gov |

| Chalcone (B49325) Hybrids | Chalcone | Antiproliferative | mdpi.com |

| Triazole-Oxazolidinone Hybrids | 1,2,3-triazole and oxazolidinone | Antiproliferative | nih.gov |

| Amino Alcohol Derivatives | Amino alcohol | Antibacterial | nih.gov |

| Pyrimidine Hybrids | Pyrimidine | Antitumor | nih.gov |

Comprehensive Mechanistic Elucidation of Biological Actions

While numerous biological activities have been reported for dehydroabietic acid and its derivatives, a comprehensive understanding of their mechanisms of action is often lacking. For instance, the antimicrobial activity of some diterpenes is attributed to their ability to destabilize cellular membranes through a combination of hydrophobic and electrostatic interactions. This disruption of membrane integrity compromises essential cellular processes.

Future research must delve deeper into the molecular mechanisms underlying the diverse biological effects of 15-hydroxy-dehydroabietic acid and its analogs. This includes identifying specific cellular targets, elucidating signaling pathways that are modulated, and understanding how these compounds exert their effects at a molecular level. Such mechanistic studies are crucial for validating their therapeutic potential and for the rational design of next-generation derivatives.

Potential for Agricultural Applications (e.g., Pesticides)

Dehydroabietic acid and its derivatives have demonstrated promising bioactivities that suggest their potential for use in agriculture. nih.gov Studies have reported insecticidal and herbicidal properties for this class of compounds. nih.govmdpi.com For example, dehydroabietic acid has shown antifeedant activity against certain insect larvae and toxicity to mosquito larvae. mdpi.com Furthermore, some synthesized derivatives have exhibited significant insecticidal activity against agricultural pests. nih.gov

The development of natural product-based pesticides is a key strategy for sustainable agriculture. Future research should focus on evaluating the efficacy of 15-hydroxy-dehydroabietic acid and its derivatives against a broader range of agricultural pests and weeds. Investigating their modes of action in target organisms and assessing their environmental fate and non-target toxicity will be essential for their potential development as commercial agrochemicals.

Table 2: Reported Agricultural Bioactivities of Dehydroabietic Acid and its Derivatives

| Bioactivity | Target Organism(s) | Reference(s) |

|---|---|---|

| Insecticidal | Peridroma saucia, Aedes aegypti larvae, Plutella xylostella, Helicoverpa armigera, Ostrinia nubilalis | nih.govmdpi.com |

| Herbicidal | General herbicidal activity reported | nih.govnih.gov |

| Antifeedant | Plodia interpunctella, Mythimna separata | mdpi.com |

Integration of Omics Technologies for Pathway and Target Identification

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unraveling the complexities of natural product biosynthesis and mechanism of action. researchgate.netnih.govnih.gov These high-throughput techniques can provide a global view of the molecular changes induced by a compound in a biological system, aiding in the identification of biosynthetic genes, metabolic pathways, and therapeutic targets.

Future research on 15-hydroxy-dehydroabietic acid should increasingly integrate these omics approaches. For instance, comparative transcriptomics of producing and non-producing plant species or microbial strains could facilitate the discovery of the remaining uncharacterized biosynthetic enzymes. Similarly, proteomics and metabolomics studies of cells or organisms treated with 15-hydroxy-dehydroabietic acid can help to identify its molecular targets and elucidate its mechanism of action.

Sustainable Production Methods (e.g., Biocatalysis, Metabolic Engineering)